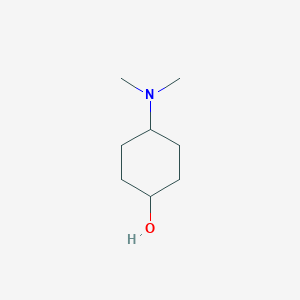

4-(Dimethylamino)cyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNVXNYQNKDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293915 | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103023-51-4 | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)cyclohexanol: Properties, Synthesis, and Applications in Medicinal Chemistry

This guide offers a comprehensive technical overview of 4-(Dimethylamino)cyclohexanol, a key building block in synthetic and medicinal chemistry. We will delve into its core chemical properties, stereoisomerism, synthesis, and reactivity, with a particular focus on its application in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile molecule.

Introduction and Structural Elucidation

This compound is a disubstituted cyclohexane derivative featuring both a hydroxyl and a dimethylamino functional group. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol .[1][2] The presence of these two functional groups, a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor/tertiary amine (dimethylamino), imparts specific physicochemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Stereoisomerism: The Criticality of Cis and Trans Configurations

The cyclohexane ring in this compound can exist in different conformations, with the chair conformation being the most stable. The relative orientation of the hydroxyl and dimethylamino groups gives rise to two diastereomers: cis-4-(Dimethylamino)cyclohexanol and trans-4-(Dimethylamino)cyclohexanol.

In the cis isomer, both substituents are on the same face of the cyclohexane ring (one axial and one equatorial in the most stable chair conformation). In the trans isomer, the substituents are on opposite faces (both equatorial or both axial in different chair conformations, with the diequatorial being the most stable). This stereochemical difference significantly influences the molecule's physical properties, reactivity, and, crucially, its biological activity when incorporated into a larger drug molecule.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction of 4-(Dimethylamino)cyclohexanone

This protocol is adapted from the synthesis of a similar compound, 4-dimethylamino-4-(p-chlorophenyl)cyclohexanol, and provides a general method for the preparation of this compound. [3] Materials:

-

4-(Dimethylamino)cyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol or Isopropanol

-

Water

-

Dichloromethane or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 4-(dimethylamino)cyclohexanone (1.0 equivalent) in methanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution. A vigorous reaction may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization or column chromatography to separate the cis and trans isomers.

Causality behind Experimental Choices:

-

Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones to alcohols without affecting other functional groups like the tertiary amine.

-

The reaction is performed at a low temperature initially to control the exothermic reaction.

-

The aqueous workup is necessary to remove inorganic byproducts and unreacted reagents.

Reactivity

The reactivity of this compound is dictated by its two functional groups:

-

Hydroxyl Group: The alcohol can undergo typical reactions such as oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and etherification.

-

Dimethylamino Group: The tertiary amine is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile in certain reactions. The presence of the dimethylamino group can influence the reactivity of the hydroxyl group through intramolecular interactions.

Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of analgesics. The 4-aryl-4-(dimethylamino)cyclohexane scaffold is a key structural motif in a class of potent opioid analgesics. [1][4] The structural similarity to the central nervous system active drug Tramadol highlights the importance of the aminocyclohexanol moiety in designing molecules that interact with opioid receptors. [5][6]The dimethylamino group can play a crucial role in the pharmacokinetic and pharmacodynamic properties of a drug candidate, influencing its solubility, membrane permeability, and binding affinity to biological targets. [7] Derivatives of this compound have been investigated for their analgesic activity, with some compounds showing potency comparable to or greater than morphine. [4][8]The stereochemistry of the cyclohexanol ring is critical for optimal receptor binding and pharmacological activity.

Caption: Role in drug development workflow.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique combination of a hydroxyl and a dimethylamino group on a cyclohexane scaffold, along with its stereoisomeric forms, provides a rich platform for the design and synthesis of novel molecules with diverse pharmacological activities. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in their scientific endeavors. Further research into the specific properties and applications of the individual cis and trans isomers will undoubtedly continue to unlock new opportunities in medicinal chemistry.

References

- Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol - PrepChem.com. (URL: [Link])

- Electronic Supplementary Information for - The Royal Society of Chemistry. (URL: [Link])

- 4-Dimethylamino-4-(p-tolyl)cyclohexanone - Wikipedia. (URL: [Link])

- 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed. (URL: [Link])

- 4-(p-Bromophenyl)-4-(dimethylamino)

- This compound | C8H17NO | CID 18702099 - PubChem - NIH. (URL: [Link])

- 4-(DIMETHYLAMINO) CYCLOHEXANONE - ChemBK. (URL: [Link])

- Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed. (URL: [Link])

- trans-3-(DIMETHYLAMINO)CYCLOHEXANOL - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

- Trans-4-(Dimethylamino)Cyclohexanol - MySkinRecipes. (URL: [Link])

- 4-(DIMETHYLAMINO)-CYCLOHEXA-1,3-DIEN-2-OL - Optional[13C NMR] - Chemical - SpectraBase. (URL: [Link])

- Cyclohexanol, 4-(1,1-dimethylethyl)- - the NIST WebBook. (URL: [Link])

- Tramadol - Wikipedia. (URL: [Link])

- WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl)

- 4-(dimethylamino)cyclohexan-1-one (C8H15NO) - PubChemLite. (URL: [Link])

- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited.

- This compound | CAS#:61168-09-0 | Chemsrc. (URL: [Link])

- Cyclohexanol, 4-methyl-, trans- - the NIST WebBook. (URL: [Link])

- 13C NMR Chemical Shifts - Organic Chemistry D

- Cyclohexanol, 4-methyl-, cis- - the NIST WebBook. (URL: [Link])

- 4-(dimethylamino)cyclohexan-1-one | C8H15NO | CID 10374545 - PubChem. (URL: [Link])

- Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. | Homework.Study.com. (URL: [Link])

- 3-(Dimethylamino)-1-cyclohexanol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

- US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use - Google P

- [FREE] Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. - brainly.com. (URL: [Link])

Sources

- 1. This compound | C8H17NO | CID 18702099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum [chemicalbook.com]

- 3. cis-4-(MethylaMino)cyclohexanol hydrochloride(948883-68-9) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Tramadol - Wikipedia [en.wikipedia.org]

- 6. WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride - Google Patents [patents.google.com]

- 7. Trans-4-(Dimethylamino)Cyclohexanol [myskinrecipes.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(Dimethylamino)cyclohexanol: Synthesis, Analysis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-(Dimethylamino)cyclohexanol, a key chemical intermediate with significant applications in pharmaceutical research and development. We will delve into its chemical properties, stereoselective synthesis of its isomers, analytical characterization, and its crucial role as a scaffold in the design of novel therapeutics, particularly as modulators of opioid receptors.

Core Compound Properties and Isomer Identification

This compound is a cyclic amino alcohol with the chemical formula C₈H₁₇NO. Its structure consists of a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group. The relative positions of these two functional groups give rise to two geometric isomers: cis and trans. The stereochemistry of this molecule is critical as it dictates its three-dimensional shape and, consequently, its biological activity.

CAS Number Clarification:

It is crucial for researchers to correctly identify the specific isomer they are working with. The Chemical Abstracts Service (CAS) has assigned distinct numbers to the isomers:

| Isomer | CAS Number | Notes |

| trans -4-(Dimethylamino)cyclohexanol | 103023-51-4 | This CAS number specifically refers to the trans isomer.[1] |

| This compound (unspecified) | 61168-09-0 | This CAS number is more general and has been associated with the compound without specifying the stereochemistry. However, it is frequently used in commercial listings for the trans isomer.[1] |

For clarity and reproducibility of scientific work, it is imperative to use the specific CAS number for the isomer being investigated.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Appearance | Varies; can be a solid or liquid depending on isomer and purity | [2] |

| Solubility | Soluble in alcohol, ether, and chloroform; insoluble in water | [2] |

Stereoselective Synthesis of this compound Isomers

The synthesis of the desired isomer of this compound with high purity is a critical step for its application in drug discovery. The common strategy involves the synthesis of the precursor ketone, 4-(dimethylamino)cyclohexanone, followed by its stereoselective reduction.

Synthesis of the Precursor: 4-(Dimethylamino)cyclohexanone

A prevalent method for synthesizing 4-(dimethylamino)cyclohexanone is the reductive amination of 4-oxocyclohexanol or a related starting material.

Workflow for the Synthesis of 4-(Dimethylamino)cyclohexanone:

Caption: Synthesis of 4-(dimethylamino)cyclohexanone via reductive amination.

Stereoselective Reduction to cis- and trans-4-(Dimethylamino)cyclohexanol

The stereochemical outcome of the reduction of 4-(dimethylamino)cyclohexanone is highly dependent on the choice of reducing agent and reaction conditions.

-

Synthesis of trans-4-(Dimethylamino)cyclohexanol: The trans isomer is generally the thermodynamically more stable product. Reduction with hydride reagents that allow for thermodynamic control, such as sodium in isopropanol, tends to favor the formation of the trans isomer where the bulky dimethylamino group and the hydroxyl group are in equatorial positions.

-

Synthesis of cis-4-(Dimethylamino)cyclohexanol: The cis isomer is the kinetically favored product. Its synthesis requires the use of sterically hindered hydride reagents that approach the carbonyl group from the less hindered face. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are often employed to achieve high cis selectivity.

Detailed Protocol for Stereoselective Reduction (Conceptual):

Objective: To selectively synthesize either the cis or trans isomer of this compound.

Materials:

-

4-(Dimethylamino)cyclohexanone

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Reducing agent:

-

For trans isomer: Sodium borohydride (NaBH₄) in methanol or ethanol.

-

For cis isomer: L-Selectride® (1.0 M solution in THF).

-

-

Quenching solution (e.g., water, dilute HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and magnetic stirrer.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(dimethylamino)cyclohexanone in the appropriate anhydrous solvent.

-

Cooling: Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C, especially for L-Selectride®) using an ice bath or a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add the chosen reducing agent to the stirred solution. The choice of reagent is critical for stereoselectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of the quenching solution at a low temperature.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the desired isomer.

Analytical Characterization of Isomers

The unambiguous identification and purity assessment of the cis and trans isomers are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring. The conformation of the ring (chair form) and the axial/equatorial positions of the substituents significantly influence the NMR spectra.

Expected ¹H NMR Spectral Features:

| Proton | cis Isomer (Axial OH, Equatorial NMe₂) | trans Isomer (Equatorial OH, Equatorial NMe₂) |

| H-1 (CH-OH) | Broader multiplet, shifted downfield | Sharper multiplet, shifted upfield |

| -N(CH₃)₂ | Singlet | Singlet |

| Cyclohexyl Protons | Complex multiplets | Complex multiplets with different splitting patterns |

Expected ¹³C NMR Spectral Features:

The chemical shifts of the carbons in the cyclohexane ring, particularly C-1 and C-4, will differ between the two isomers due to the different steric environments of the axial and equatorial substituents.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for analyzing the purity of this compound and confirming its molecular weight. The electron ionization (EI) mass spectrum will typically show a molecular ion peak (M⁺) at m/z 143, although it may be weak. The fragmentation pattern is key to structural elucidation.

Predicted GC-MS Fragmentation Pathway:

Sources

Structure Elucidation of 4-(Dimethylamino)cyclohexanol: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural elucidation of 4-(Dimethylamino)cyclohexanol, a key building block in medicinal chemistry, requires a robust analytical strategy that goes beyond simple functional group identification to resolve its inherent stereochemistry.[1] This technical guide provides a comprehensive, field-proven methodology for the unambiguous assignment of its cis and trans diastereomers. We will dissect the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), not as isolated techniques, but as an integrated workflow. The core of the analysis rests on the conformational dynamics of the cyclohexane ring and how the axial or equatorial positioning of the hydroxyl and dimethylamino substituents creates distinct and predictable spectroscopic signatures. This guide details not only the protocols for data acquisition but also the critical logic of spectral interpretation, empowering researchers to confidently assign the correct stereochemical structure, a crucial step in pharmaceutical development and quality control.

The Strategic Importance of Stereoisomerism

This compound is a disubstituted cyclohexane containing two key functional groups: a hydroxyl (-OH) and a dimethylamino (-N(CH₃)₂). Its utility as a synthetic intermediate is significant, but its true chemical identity is defined by the spatial relationship between these two groups.[1] The molecule exists as two primary diastereomers: cis and trans.

-

cis-4-(Dimethylamino)cyclohexanol: Both substituents are on the same face of the cyclohexane ring.

-

trans-4-(Dimethylamino)cyclohexanol: The substituents are on opposite faces of the ring.

This stereochemical difference is not trivial. In drug development, different stereoisomers of a molecule can exhibit vastly different pharmacological activities, metabolic pathways, and toxicity profiles. Therefore, the ability to precisely identify and control the stereochemistry is paramount. The challenge lies in the fact that both isomers possess the same molecular formula (C₈H₁₇NO) and molecular weight (143.23 g/mol ), making a multi-faceted analytical approach essential.[2][3]

Foundational Principles: Conformational Analysis

The key to differentiating the cis and trans isomers lies in understanding the chair conformation of the cyclohexane ring. The ring is not planar but exists in a dynamic equilibrium between two chair conformations. In a substituted cyclohexane, a substituent can occupy one of two positions:

-

Axial (a): Perpendicular to the general plane of the ring.

-

Equatorial (e): In the general plane of the ring.

Substituents in the axial position experience steric hindrance from other axial atoms on the same side of the ring, an effect known as 1,3-diaxial interaction.[4] Consequently, chair conformations that place larger substituents in the more spacious equatorial position are energetically favored.[5]

For this compound, this principle dictates the preferred conformation for each isomer, which in turn governs their spectroscopic output.

-

Trans Isomer: Can exist in a highly stable diequatorial (e,e) conformation, minimizing steric strain. The alternative diaxial (a,a) conformation is highly unfavorable.

-

Cis Isomer: Is constrained to have one axial and one equatorial substituent (a,e). It will flip between two conformations of roughly equal energy, though the conformation placing the bulkier dimethylamino group in the equatorial position may be slightly favored.

Caption: Conformational equilibrium in trans and cis isomers.

The Integrated Analytical Workflow

A robust structure elucidation is not a linear process but a system of cross-validation. Each technique provides a piece of the puzzle, and together they build a self-validating case for the final structure.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed stereochemistry of this compound. The chemical environment of each proton and carbon nucleus is exquisitely sensitive to its 3D position.

¹H NMR Spectroscopy: Probing the Proton Environment

The key to distinguishing the isomers lies in analyzing the signals for the protons on C1 (H-1, attached to the -OH group) and C4 (H-4, attached to the -N(CH₃)₂ group). The chemical shift and, more importantly, the spin-spin splitting pattern of these protons are dictated by their axial or equatorial orientation.

-

Axial Protons: Typically resonate at a higher field (more shielded) than their equatorial counterparts. They exhibit large coupling constants (J-values) to adjacent axial protons (trans-diaxial coupling, J ≈ 8-13 Hz) and small couplings to adjacent equatorial protons (J ≈ 2-5 Hz).

-

Equatorial Protons: Resonate at a lower field (deshielded). They exhibit only small coupling constants to adjacent axial and equatorial protons (J ≈ 2-5 Hz).

Expected Spectral Features:

-

trans Isomer (diequatorial substituents): Both H-1 and H-4 are in axial positions. They will appear as complex multiplets, likely a "triplet of triplets," with large trans-diaxial coupling constants.

-

cis Isomer (axial/equatorial substituents): One proton (H-1 or H-4) will be axial and the other equatorial. The spectrum will show one signal with large axial-axial couplings and another with only small couplings.

| Proton Type | Expected Chemical Shift (δ, ppm) | Key Differentiator |

| -N(CH₃ )₂ | ~2.2 - 2.4 (singlet, 6H) | Present in both isomers. |

| Cyclohexane Ring (-CH₂-) | ~1.2 - 2.0 (complex multiplets, 8H) | Overlapping signals, less diagnostic.[6][7] |

| H-1 (-CH -OH) | ~3.5 - 4.0 | Trans (axial H): Higher field, large J-couplings. Cis (equatorial H): Lower field, small J-couplings. |

| H-4 (-CH -N) | ~2.5 - 3.0 | Trans (axial H): Higher field, large J-couplings. Cis (equatorial H): Lower field, small J-couplings. |

| -OH | Variable (broad singlet, 1H) | Position is concentration and solvent dependent.[8] |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides complementary information. The chemical shift of a cyclohexane ring carbon is affected by the orientation of substituents on adjacent carbons (the γ-gauche effect). An axial substituent will shield the γ-carbons (C-3 and C-5 relative to C-1), causing them to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial.[9][10]

Expected Spectral Features:

-

trans Isomer (diequatorial substituents): The ring carbons will be relatively deshielded, appearing at lower field.

-

cis Isomer (axial/equatorial substituents): The presence of an axial group will cause shielding of the γ-carbons, which will appear at a higher field compared to the trans isomer.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Key Differentiator |

| -N(C H₃)₂ | ~40 | Minor shifts between isomers. |

| C -1 (-CH-OH) | ~65 - 70 | Axial -OH (cis) is generally more shielded than equatorial -OH (trans). |

| C -4 (-CH-N) | ~60 - 65 | Axial -NMe₂ (cis) is generally more shielded than equatorial -NMe₂ (trans). |

| Ring Carbons (C-2,3,5,6) | ~25 - 35 | γ-carbons will be shielded (upfield shift) by axial substituents in the cis isomer.[9][11] |

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the purified this compound sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex splitting patterns).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure adequate spectral width and resolution. Process the data with appropriate phasing and baseline correction. Integrate all signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Analysis: Correlate the ¹H and ¹³C spectra. Pay close attention to the multiplicity and coupling constants of the H-1 and H-4 signals in the ¹H spectrum to assign the stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups, serving as a crucial quality check.[12][13] It validates that the sample is indeed an amino alcohol before proceeding to the more complex NMR analysis.

Expected Spectral Features:

The spectrum will be dominated by two characteristic absorptions:

-

O-H Stretch: A very strong and broad absorption in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[14]

-

C-N Stretch: A medium intensity absorption in the 1020-1250 cm⁻¹ region, indicative of the aliphatic amine.[15]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |

| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 2960 | Strong, Sharp |

| C-N Stretch | 1020 - 1250 | Medium |

| C-O Stretch | 1050 - 1150 | Medium to Strong |

Protocol 2: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic broad O-H stretch and the C-N stretch to confirm the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.[16]

Expected Spectral Features:

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 143, confirming the molecular formula C₈H₁₇NO.[2][3]

-

Key Fragmentation: The primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This would result in a prominent fragment from the loss of a propyl radical, leading to a stable, nitrogen-containing ion.

| m/z Value | Identity | Plausible Origin |

| 143 | [M]⁺ | Molecular Ion |

| 128 | [M-CH₃]⁺ | Loss of a methyl group from the dimethylamino moiety. |

| 98 | [M-C₂H₅N]⁺ | α-cleavage at C4, loss of the side chain containing nitrogen. |

| 84 | [C₅H₁₀N]⁺ | α-cleavage at C4, loss of a propyl radical. A likely base peak.[17] |

| 58 | [C₃H₈N]⁺ | Iminium ion, [CH₂=N(CH₃)₂]⁺, a very common fragment for dimethylamino groups. |

Protocol 3: MS Data Acquisition

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. This also serves to confirm the purity of the sample.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI provides reproducible fragmentation patterns that are excellent for structural analysis.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for this analysis.

-

Data Acquisition: Scan a mass range from m/z 40 to 200.

-

Data Analysis: Identify the molecular ion peak at m/z 143. Analyze the fragmentation pattern to confirm the presence of the dimethylamino group and the cyclohexyl ring structure.

Data Synthesis and Final Assignment

The final, unambiguous structure is assigned by integrating all the data.

-

IR confirms the presence of -OH and amine functionalities.

-

MS confirms the molecular weight is 143 and the fragmentation is consistent with the proposed gross structure.

-

NMR provides the definitive stereochemical assignment. The crucial data point is the coupling pattern of the H-1 and H-4 protons.

Caption: Decision logic for stereochemical assignment.

This logical approach, cross-validating results from three independent techniques, provides the highest level of confidence in the final structural assignment of this compound isomers.

References

- Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

- Fleming, F. F., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Tetrahedron. [Link]

- ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.

- ResearchGate. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.

- University of Wisconsin-Platteville. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Doc Brown's Chemistry. [Link]

- ACS Publications. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

- Study Mind. (n.d.). Organic Analysis - Identification of Functional Groups (A-Level Chemistry). Study Mind. [Link]

- Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

- Doc Brown's Chemistry. (n.d.). QUALITATIVE ANALYSIS TESTS for identifying organic functional groups. Doc Brown's Chemistry. [Link]

- ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties.

- Epistemeo. (2012). Introduction to IR Spectroscopy - Alcohols. YouTube. [Link]

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]

- Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. [Link]

- MySkinRecipes. (n.d.). Trans-4-(Dimethylamino)Cyclohexanol. MySkinRecipes. [Link]

- Netlify. (n.d.). Ir Spectra Of Cyclohexanone And Cyclohexanol. Netlify. [Link]

- Chem21Labs. (n.d.). ORGANIC FUNCTIONAL GROUP ANALYSIS. Chem21Labs. [Link]

- Alfa Chemistry. (n.d.). Organic Functional Group Analysis. TCA Lab. [Link]

- OpenOChem Learn. (n.d.). Conformational Analysis. OpenOChem Learn. [Link]

- Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine. Doc Brown's Chemistry. [Link]

- University of Arizona. (n.d.). Fragmentation and Interpretation of Spectra. University of Arizona. [Link]

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

- Chemistry LibreTexts. (2023).

- Georg Thieme Verlag. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

Sources

- 1. Trans-4-(Dimethylamino)Cyclohexanol [myskinrecipes.com]

- 2. This compound | C8H17NO | CID 18702099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRANS-4-(DIMETHYLAMINO)CYCLOHEXANOL | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. studymind.co.uk [studymind.co.uk]

- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. whitman.edu [whitman.edu]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

Introduction: The Strategic Importance of 4-(Dimethylamino)cyclohexanol

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)cyclohexanol

This compound is a bifunctional molecule featuring a cyclohexane scaffold substituted with a hydroxyl group and a dimethylamino group. This arrangement, particularly the 1,4-substitution pattern, makes it a valuable and versatile building block in the field of medicinal chemistry and drug development.[1][2] The presence of a basic nitrogen atom and a hydrogen-bonding hydroxyl group within a conformationally restricted cyclic structure is crucial for modulating pharmacokinetic properties and facilitating specific interactions with biological targets.[3]

This molecule exists as two distinct geometric isomers: cis-4-(Dimethylamino)cyclohexanol and trans-4-(Dimethylamino)cyclohexanol. The spatial orientation of the dimethylamino and hydroxyl groups is critical, as stereoisomers often exhibit significantly different pharmacological activities. Consequently, stereoselective synthesis is a primary concern for researchers. This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and the underlying chemical principles for producing this compound, with a focus on methods that allow for stereochemical control. Its derivatives are key components in a range of active pharmaceutical ingredients (APIs), most notably as potent analgesics.[3]

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via two primary and logically distinct pathways. The choice of strategy is often dictated by the availability of starting materials, required stereoisomer, and the scale of the reaction.

-

Reductive Amination followed by Ketone Reduction: This is arguably the most flexible and common laboratory-scale approach. It is a two-stage process that first establishes the dimethylamino group on the cyclohexane ring to form the key intermediate, 4-(dimethylamino)cyclohexanone, which is then stereoselectively reduced to the target alcohol.

-

Catalytic Hydrogenation of an Aromatic Precursor: This method involves the reduction of the aromatic ring of 4-(dimethylamino)phenol. It is a more direct route but requires specialized high-pressure hydrogenation equipment and careful catalyst selection to achieve high conversion and selectivity.

The following diagram illustrates the logical relationship between these two overarching strategies.

Caption: Core strategies for the synthesis of this compound.

Methodology 1: Reductive Amination and Subsequent Reduction

This pathway offers excellent control and is highly adaptable. The key is the successful synthesis of the 4-(dimethylamino)cyclohexanone intermediate, a versatile scaffold in its own right.[4]

Part A: Synthesis of 4-(Dimethylamino)cyclohexanone

The most direct synthesis of this intermediate involves the reductive amination of 1,4-cyclohexanedione with dimethylamine. The reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its selectivity and tolerance of mildly acidic conditions which favor iminium ion formation.[4][5]

Mechanism Insight: The reaction between the ketone and dimethylamine forms a hemiaminal, which then dehydrates to form an iminium cation. A hydride reagent, such as NaBH(OAc)₃, selectively reduces this electrophilic iminium ion without significantly reducing the starting ketone, driving the reaction to completion.

Part B: Diastereoselective Reduction to this compound

With the ketone intermediate in hand, the final step is the reduction of the carbonyl group. This step is critical as it sets the stereochemistry of the final product. The use of standard reducing agents like sodium borohydride (NaBH₄) is common.[6] The diastereomeric ratio (cis to trans) of the product is influenced by the steric environment of the ketone and the reaction conditions.

-

Formation of the trans isomer (Equatorial Attack): Attack of the hydride from the axial face is sterically less hindered, leading to the formation of the equatorial alcohol. This is often the major product with small reducing agents like NaBH₄.

-

Formation of the cis isomer (Axial Attack): Attack of the hydride from the equatorial face is more sterically hindered by the adjacent axial hydrogens. To favor the resulting axial alcohol (cis product), bulkier reducing agents (e.g., L-Selectride) are typically required, though this can also reduce yield.

The following workflow diagram outlines the key experimental stages for this synthetic approach.

Caption: Experimental workflow for the two-stage synthesis of the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-(Dimethylamino)cyclohexanone [4]

-

Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous dichloromethane (DCM), add a 40% aqueous solution of dimethylamine (2.5 eq) at room temperature under magnetic stirring.

-

Intermediate Formation: Stir the mixture for 1 hour to facilitate the formation of the enamine/iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, controlling any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(dimethylamino)cyclohexanone.

Stage 2: Reduction to this compound [6]

-

Reaction Setup: Dissolve the purified 4-(dimethylamino)cyclohexanone (1.0 eq) from Stage 1 in a suitable solvent such as methanol or isopropanol.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture for approximately 6 hours.

-

Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

-

Work-up and Extraction: To the residue, add water and extract with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to dryness. The resulting solid can be recrystallized from a suitable solvent (e.g., acetone or ethyl acetate/hexanes) to afford the final product, this compound.

Methodology 2: Catalytic Hydrogenation of 4-(Dimethylamino)phenol

This approach reduces the aromatic ring of 4-(dimethylamino)phenol directly to the corresponding cyclohexanol. This method is attractive for its atom economy but requires specialized equipment.

Causality and Reagent Choice:

-

Catalyst: A heterogeneous catalyst is required to facilitate the addition of hydrogen across the aromatic ring. Rhodium on alumina (Rh/Al₂O₃) is an effective catalyst for this type of hydrogenation.[4] Other noble metal catalysts such as Ruthenium or Palladium may also be employed, sometimes leading to different stereochemical outcomes or intermediate products like cyclohexanone.[7][8]

-

Hydrogen Source: Molecular hydrogen (H₂) gas is used, typically at elevated pressures (e.g., 50 psi or higher) to ensure a sufficient concentration of hydrogen is available at the catalyst surface.[4]

-

Solvent and Temperature: Solvents like ethanol provide good solubility for the starting material, and moderate heating (e.g., 60 °C) increases the reaction rate.[4]

Stereochemical Outcome: The catalytic hydrogenation of substituted phenols on a heterogeneous catalyst surface typically results in the syn-addition of hydrogen from one face of the ring. For 4-substituted phenols, this generally leads to a high preference for the cis isomer.

General Experimental Protocol

-

Vessel Charging: In a high-pressure hydrogenation vessel, dissolve 4-(dimethylamino)phenol (1.0 eq) in ethanol.

-

Catalyst Addition: Add the 5% Rhodium on alumina catalyst (typically 5-10 wt% relative to the substrate).

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) for 24-48 hours, or until hydrogen uptake ceases.

-

Work-up: After cooling and carefully venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

Data Summary and Comparison

| Parameter | Method 1: Reductive Amination Pathway | Method 2: Catalytic Hydrogenation |

| Starting Material | 1,4-Cyclohexanedione | 4-(Dimethylamino)phenol |

| Key Reagents | Dimethylamine, NaBH(OAc)₃, NaBH₄ | H₂ gas, Rh/Al₂O₃ (or other metal catalyst) |

| Equipment | Standard laboratory glassware | High-pressure hydrogenation reactor |

| Stereocontrol | Good to excellent; tunable at the ketone reduction step. | High preference for the cis isomer. |

| Advantages | High flexibility, mild conditions, avoids high pressure. | Fewer synthetic steps, high atom economy. |

| Disadvantages | Two distinct synthetic stages. | Requires specialized equipment, catalyst cost. |

References

- PrepChem.com. Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 18702099, this compound.

- Chemsrc. This compound | CAS#:61168-09-0.

- Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Org. Synth. 1972, 52, 124.

- ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.

- MySkinRecipes. Trans-4-(Dimethylamino)Cyclohexanol.

- Filo. Show the mechanism of reductive amination of cyclohexanone and dimethylam...

- Wikipedia. Tramadol.

- National Center for Biotechnology Information. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC.

- ResearchGate. Pd/MgO: Catalyst Characterization and Phenol Hydrogenation Activity.

- MDPI. Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions.

Sources

- 1. biocat.com [biocat.com]

- 2. This compound, CasNo.61168-09-0 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 3. Trans-4-(Dimethylamino)Cyclohexanol [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(Dimethylamino)cyclohexanol: Synthesis, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)cyclohexanol, with the IUPAC name 4-(dimethylamino)cyclohexan-1-ol , is a bifunctional molecule incorporating a secondary alcohol and a tertiary amine within a cyclohexane scaffold. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The stereochemical relationship between the hydroxyl and dimethylamino groups, existing as cis and trans isomers, plays a pivotal role in the molecule's three-dimensional structure and its subsequent application in medicinal chemistry. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, stereoselective synthesis, and spectroscopic characterization of the cis and trans isomers of this compound, with a focus on the underlying chemical principles that govern its synthesis and reactivity.

Physicochemical Properties and Nomenclature

The fundamental properties of this compound are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amino group) influences its solubility and physical state.

| Property | Value | Source |

| IUPAC Name | 4-(dimethylamino)cyclohexan-1-ol | |

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight | 143.23 g/mol | |

| CAS Number | 61168-09-0 (unspecified stereochemistry) | |

| Appearance | Colorless liquid or solid | |

| Solubility | Soluble in alcohol, ether, and chloroform; insoluble in water. |

The stereoisomers are designated as cis and trans based on the relative positions of the hydroxyl and dimethylamino groups on the cyclohexane ring. In the more stable chair conformation:

-

trans-4-(Dimethylamino)cyclohexanol : The hydroxyl and dimethylamino groups are on opposite sides of the ring, with both occupying equatorial positions.

-

cis-4-(Dimethylamino)cyclohexanol : The hydroxyl and dimethylamino groups are on the same side of the ring, with one group in an equatorial position and the other in an axial position.

Stereoselective Synthesis: A Tale of Two Hydrides

The synthesis of this compound typically proceeds via a two-step sequence starting from cyclohexanone. The initial step involves the synthesis of the key intermediate, 4-(dimethylamino)cyclohexanone. This is followed by the stereoselective reduction of the ketone to yield the desired cis or trans alcohol.

Step 1: Synthesis of 4-(Dimethylamino)cyclohexanone via Reductive Amination

A common and efficient method for the synthesis of 4-(dimethylamino)cyclohexanone is the reductive amination of cyclohexanone with dimethylamine. This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride.

Experimental Protocol: Reductive Amination of Cyclohexanone

-

In a round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous dichloromethane.

-

Add a solution of dimethylamine (1.2 equivalents) in a suitable solvent (e.g., THF or ethanol) to the stirred solution.

-

Optionally, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(dimethylamino)cyclohexanone, which can be purified by column chromatography.

Step 2: Stereoselective Reduction of 4-(Dimethylamino)cyclohexanone

The stereochemical outcome of the reduction of the ketone is highly dependent on the steric bulk of the hydride reducing agent. This principle allows for the selective synthesis of either the trans or cis isomer.

The reduction of 4-(dimethylamino)cyclohexanone with a small, unhindered hydride reagent like sodium borohydride (NaBH₄) primarily yields the trans isomer. This is a result of the preferential axial attack of the hydride on the carbonyl carbon of the most stable chair conformation of the substituted cyclohexanone. This pathway leads to the formation of the thermodynamically more stable product, where both bulky substituents (hydroxyl and dimethylamino) occupy equatorial positions.

Experimental Protocol: Synthesis of trans-4-(Dimethylamino)cyclohexanol

-

Dissolve 4-(dimethylamino)cyclohexanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield trans-4-(dimethylamino)cyclohexanol. Further purification can be achieved by recrystallization or column chromatography.

To favor the formation of the cis isomer, a sterically hindered hydride source, such as L-Selectride® (lithium tri-sec-butylborohydride), is employed. The bulky nature of this reagent prevents it from attacking from the more hindered axial face. Instead, it approaches from the less hindered equatorial face, leading to the formation of the kinetically favored product with an axial hydroxyl group.

Experimental Protocol: Synthesis of cis-4-(Dimethylamino)cyclohexanol

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-(dimethylamino)cyclohexanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of L-Selectride® (1.2 equivalents, 1.0 M in THF) dropwise to the stirred solution.

-

Maintain the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-4-(dimethylamino)cyclohexanol. Purification can be performed by column chromatography.

Spectroscopic Characterization

The stereoisomers of this compound can be distinguished using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the cis and trans isomers. The chemical shift of the proton and carbon at the C1 position (bearing the hydroxyl group) is particularly diagnostic.

-

trans Isomer (Equatorial OH): The axial proton at C1 will typically appear at a higher field (lower ppm) in the ¹H NMR spectrum due to the shielding effect of the C-C single bonds in a 1,3-diaxial relationship. The C1 carbon will also have a characteristic chemical shift.

-

cis Isomer (Axial OH): The equatorial proton at C1 will be deshielded and appear at a lower field (higher ppm) in the ¹H NMR spectrum. The C1 carbon will be shifted upfield compared to the trans isomer due to the gamma-gauche effect.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | trans Isomer (ppm) | cis Isomer (ppm) | Multiplicity |

| H-1 (CH-OH) | ~3.6 | ~4.0 | Broad multiplet |

| N(CH₃)₂ | ~2.3 | ~2.3 | Singlet |

| Cyclohexyl H | 1.2 - 2.2 | 1.2 - 2.2 | Multiplets |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | trans Isomer (ppm) | cis Isomer (ppm) |

| C-1 (CH-OH) | ~70 | ~66 |

| C-4 (CH-N) | ~60 | ~58 |

| N(CH₃)₂ | ~40 | ~40 |

| Cyclohexyl C | 25 - 35 | 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the hydroxyl and amine functional groups.

-

O-H Stretch: A broad, strong absorption in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

-

C-O Stretch: A strong absorption in the fingerprint region, typically around 1100 cm⁻¹ for a secondary alcohol on a cyclohexane ring.[1]

-

C-N Stretch: A medium absorption in the 1000-1250 cm⁻¹ region.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) at m/z 143. Common fragmentation patterns for cyclohexanols include the loss of water (M-18) and alpha-cleavage. The presence of the dimethylamino group will also lead to characteristic fragmentation pathways, such as the formation of an iminium ion.

Applications in Drug Development

The this compound scaffold is of significant interest to medicinal chemists. Its rigid cyclohexane core provides a defined spatial arrangement for the pharmacophoric hydroxyl and amino groups, which can be crucial for receptor binding. This structural motif is found in various biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals. For instance, it is a valuable precursor for creating analgesic and anti-inflammatory agents.[2] The ability to stereoselectively synthesize either the cis or trans isomer allows for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates for improved efficacy and reduced side effects.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in organic and medicinal chemistry. A thorough understanding of the principles of stereoselective reduction is paramount for the targeted synthesis of its cis and trans isomers. The distinct spectroscopic signatures of these isomers allow for their unambiguous characterization. As the demand for novel therapeutics continues to grow, the strategic application of well-defined molecular building blocks like this compound will remain a cornerstone of modern drug discovery and development.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18702099, this compound.

- MySkinRecipes (n.d.). Trans-4-(Dimethylamino)Cyclohexanol.

- Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica.

Sources

A Technical Guide to the Spectral Analysis of 4-(Dimethylamino)cyclohexanol for Researchers and Drug Development Professionals

Introduction: Unveiling the Stereochemical Nuances of a Versatile Building Block

4-(Dimethylamino)cyclohexanol is a bifunctional molecule incorporating a hydrophilic alcohol and a tertiary amine, making it a valuable building block in medicinal chemistry and materials science. Its cyclohexane scaffold introduces the potential for cis-trans isomerism, which can significantly influence the molecule's three-dimensional structure, reactivity, and biological activity. A thorough characterization of these diastereomers is paramount for ensuring the purity, safety, and efficacy of any resulting downstream products. This in-depth guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure and stereochemistry of this compound. Drawing upon established principles of spectroscopic analysis and data from related compounds, this paper offers field-proven insights into experimental design, data interpretation, and quality control.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Diastereomers

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The distinct spatial arrangement of the hydroxyl and dimethylamino groups in each isomer leads to unique chemical environments for the cyclohexane ring protons and carbons, resulting in measurably different NMR spectra.

Causality in NMR Analysis: The Power of Anisotropic Effects and Conformational Rigidity

The chair conformation of the cyclohexane ring is the lowest energy arrangement. In this conformation, substituents can occupy either axial or equatorial positions. For 4-substituted cyclohexanols, the bulky dimethylamino group will preferentially occupy the equatorial position to minimize steric strain. This conformational preference is key to interpreting the NMR spectra. The relative orientation of the hydroxyl group (axial in cis, equatorial in trans) dictates the chemical shifts and coupling constants of the ring protons, particularly the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the dimethylamino group (H-4).

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR spectral data for the cis and trans isomers of this compound. These predictions are based on the analysis of related structures such as trans-4-aminocyclohexanol and N,N-dimethylcyclohexylamine.[1]

| Assignment | Predicted Chemical Shift (ppm) - cis isomer | Predicted Chemical Shift (ppm) - trans isomer | Multiplicity | Integration |

| H-1 (CHOH) | ~3.8-4.0 | ~3.4-3.6 | Broad Singlet | 1H |

| H-4 (CHNMe₂) | ~2.5-2.7 | ~2.3-2.5 | Multiplet | 1H |

| N(CH₃)₂ | ~2.3 | ~2.2 | Singlet | 6H |

| Cyclohexane Ring Protons | ~1.2-2.0 | ~1.0-1.9 | Multiplets | 8H |

| OH | Variable | Variable | Broad Singlet | 1H |

Rationale for Predicted Shifts: In the cis isomer, the axial H-1 proton is more deshielded due to 1,3-diaxial interactions, resulting in a downfield shift compared to the equatorial H-1 proton in the trans isomer.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectra also exhibit distinct differences between the two isomers.

| Assignment | Predicted Chemical Shift (ppm) - cis isomer | Predicted Chemical Shift (ppm) - trans isomer |

| C-1 (CHOH) | ~68-72 | ~72-76 |

| C-4 (CHNMe₂) | ~60-64 | ~63-67 |

| N(CH₃)₂ | ~40-42 | ~39-41 |

| Cyclohexane Ring Carbons | ~25-35 | ~24-34 |

Rationale for Predicted Shifts: The carbon chemical shifts are influenced by the steric environment. The more sterically hindered axial hydroxyl group in the cis isomer will cause an upfield shift for C-1 compared to the equatorial hydroxyl group in the trans isomer.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the labile hydroxyl proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic absorptions of the O-H and C-N bonds.

Characteristic IR Absorptions

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (sp³ Hybridized) | Stretching | 2850-3000 | Medium to Strong |

| C-N (Tertiary Amine) | Stretching | 1000-1250 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1050-1150 | Strong |

Insight from the Senior Application Scientist: The broadness of the O-H stretch is a key indicator of hydrogen bonding, which is expected for this molecule in a condensed phase. The exact position of the C-O stretch can sometimes provide subtle clues about the axial versus equatorial orientation of the hydroxyl group, although this is often less definitive than NMR data.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a low-viscosity liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest and fastest method.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis: Label the significant peaks and correlate them to the functional groups present in the molecule.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Expected Mass Spectral Data

-

Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₇NO, with a molecular weight of 143.23 g/mol .[2] The molecular ion peak is expected at m/z = 143. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most characteristic fragmentation for both amines and alcohols is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom. For this compound, two primary alpha-cleavage pathways are anticipated:

-

Cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The loss of a propyl radical would result in a fragment at m/z = 84.

-

Cleavage adjacent to the oxygen atom. The loss of a hydrogen atom from the carbinol carbon can also occur.

-

-

Dehydration: Alcohols readily lose a molecule of water (18 Da) under electron ionization conditions. A peak at m/z = 125 (M-18) is therefore expected.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion, or couple the output of a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) to the mass spectrometer for separation of isomers prior to analysis.

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for LC-MS and will likely show a prominent protonated molecule at [M+H]⁺ (m/z = 144).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

IV. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and MS. While IR and MS confirm the presence of the key functional groups and the correct molecular weight, NMR spectroscopy stands as the definitive technique for distinguishing between the cis and trans diastereomers. The protocols and interpretive guidance provided in this technical guide are designed to empower researchers, scientists, and drug development professionals to confidently and accurately characterize this versatile chemical entity, ensuring the integrity and quality of their scientific endeavors.

References

- PubChem. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Material Safety of 4-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 4-(Dimethylamino)cyclohexanol, designed to equip researchers and drug development professionals with the necessary knowledge for its safe handling and application. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes available data to offer practical insights into the causality behind experimental choices and safety protocols.

Executive Summary: A Compound of Interest and Caution

This compound is a cyclohexanol derivative with a tertiary amine functional group, making it a valuable building block in pharmaceutical synthesis. Its structural isomers, cis and trans, may exhibit different physical properties and reactivity, which necessitates careful consideration of the specific isomer being used. The primary hazards associated with this compound include skin irritation, serious eye damage or irritation, and respiratory tract irritation[1][2]. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its use in a laboratory setting.

Chemical and Physical Properties: A Comparative Overview

The physical properties of this compound can vary depending on the isomeric composition. The following table summarizes the available data, highlighting the importance of consulting the supplier-specific documentation.

| Property | Value | Source(s) |

| Molecular Formula | C8H17NO | [2][3] |

| Molecular Weight | 143.23 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 95-96 °C | [3] |

| Boiling Point | 228-229 °C at 740 Torr | [3] |

| Density | 0.9830 g/cm3 at 25 °C | [3] |

| pKa | 15.12 ± 0.40 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

It is crucial to note that different CAS numbers may be associated with this compound and its isomers, including 61168-09-0 for the unspecified mixture and 103023-51-4 for the trans-isomer[1][2][3]. Always verify the CAS number on the supplier's documentation.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below:

-

Skin Irritation (Category 2): Causes skin irritation upon contact[2].

-

Serious Eye Damage/Irritation (Category 1/2A): Sources vary, indicating either "Causes serious eye damage" or "Causes serious eye irritation"[1][2]. Due to this ambiguity, it is prudent to treat the compound as capable of causing serious eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[1][2].

The following GHS pictograms are associated with these hazards:

Caption: Workflow for first-aid response to exposure.

Step-by-Step First-Aid Protocols

-

Inhalation:

-

Skin Contact:

-

Immediately remove all contaminated clothing.

-

Flush the affected skin area with copious amounts of water for at least 15 minutes.

-

Wash the area with soap and water.

-

Seek medical attention if irritation persists.

-

-

Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do so.

-

Continue rinsing.

-

Seek immediate medical attention, preferably from an ophthalmologist.

-

-

Ingestion:

-

Do not induce vomiting.

-

If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Handling and Storage: Proactive Safety Measures

Proper handling and storage are essential to minimize the risk of exposure and maintain the integrity of the compound.

Safe Handling Protocol

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[4][6]

-

-

General Hygiene Practices:

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly closed.[1]

-

Recommended storage temperature is between 2-8°C.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

-

Specific Hazards: Hazardous combustion products include carbon monoxide and carbon dioxide.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release

-

Personal Precautions:

-

Evacuate personnel from the area.

-

Wear appropriate PPE as described in Section 5.

-

Avoid breathing dust and ensure adequate ventilation.

-

-

Containment and Clean-up:

-

For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[4]

-

Clean the spill area thoroughly.

-

-

Environmental Precautions:

-

Prevent the material from entering drains or waterways.

-

Toxicological and Ecological Information

Detailed toxicological data for this compound is limited in the provided search results. Much of the readily available data pertains to similar but distinct compounds like 4-tert-butylcyclohexanol. For 4-tert-butylcyclohexanol (CAS 98-52-2), the oral LD50 in rats is 4200 mg/kg, and the dermal LD50 in rabbits is >5 g/kg.[8] However, it is crucial to not extrapolate this data directly to this compound. The primary health effects are irritation to the skin, eyes, and respiratory system.[1][2] No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Ecological information is also sparse. It is good practice to prevent the release of any chemical into the environment. Dispose of waste material in accordance with local, state, and federal regulations.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 4-tert-butylcyclohexanol.